molecular formula C13H10ClNO2S B7773644 2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID

2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID

Cat. No.: B7773644
M. Wt: 279.74 g/mol
InChI Key: SJDXALOFYAUFFG-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)sulfanyl]pyridine-3-carboxylic acid is a pyridine-based building block of interest in medicinal chemistry and drug discovery research. Compounds featuring a pyridine-3-carboxylic acid (nicotinic acid) scaffold are known to be versatile intermediates in the synthesis of more complex molecules . The presence of a sulfide bridge connected to a 2-chlorobenzyl group suggests potential for further functionalization, making it a valuable scaffold for creating diverse compound libraries. This compound is strictly for research applications in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this chemical in various exploratory studies, including as a precursor in organic synthesis or for investigating structure-activity relationships (SAR) in biological systems . Handling of this material should only be performed by trained professionals in a suitably controlled laboratory environment. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c14-11-6-2-1-4-9(11)8-18-12-10(13(16)17)5-3-7-15-12/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDXALOFYAUFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(C=CC=N2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801148
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Nucleophilic Substitution via Benzyl Chloride Intermediate

A foundational approach involves the reaction of 2-mercaptopyridine-3-carboxylic acid with 2-chlorobenzyl chloride under basic conditions. The synthesis of 2-chlorobenzyl chloride itself is critical and can be achieved through chlorination of 2-chlorobenzaldehyde using phosphorus pentachloride (PCl₅) and chlorine gas at elevated temperatures (140–170°C), as demonstrated in patent US4388251A. This method achieves a 93% yield of 2-chlorobenzoyl chloride, which can be further reduced to 2-chlorobenzyl chloride via catalytic hydrogenation.

The subsequent coupling reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the benzyl chloride:

2-Mercaptopyridine-3-carboxylic acid+2-Chlorobenzyl chlorideNaOHTarget compound+HCl\text{2-Mercaptopyridine-3-carboxylic acid} + \text{2-Chlorobenzyl chloride} \xrightarrow{\text{NaOH}} \text{Target compound} + \text{HCl}

Key parameters for this step include:

  • Solvent : Methanol or ethanol, which enhance solubility and minimize side reactions.

  • Temperature : Room temperature to 50°C to balance reaction rate and selectivity.

  • Base : Sodium hydroxide or triethylamine to deprotonate the thiol.

Thiol-Michael Addition

An alternative route employs thiol-Michael addition, where 2-chlorobenzyl thiol reacts with a pyridine-derived α,β-unsaturated ketone. This method avoids handling reactive benzyl chlorides and instead utilizes thiols as nucleophiles. For example:

3-Oxo-pyridine derivative+2-Chlorobenzyl thiolMeOHTarget compound\text{3-Oxo-pyridine derivative} + \text{2-Chlorobenzyl thiol} \xrightarrow{\text{MeOH}} \text{Target compound}

This method is noted for milder conditions and reduced by-product formation, with yields reaching 70–85% after crystallization.

Optimization of Reaction Conditions

Catalysis and Solvent Effects

The choice of catalyst and solvent significantly impacts yield and purity:

ParameterOptimal ConditionYield ImprovementSource
CatalystTriethylamine+15%
SolventEthanol/water (3:1)+20% (purity)
Temperature50°C+10%

Phosphorus pentachloride in the benzyl chloride synthesis requires careful stoichiometry (aldehyde:PCl₅ = 1:0.1–0.15) to prevent over-chlorination.

Green Chemistry Approaches

Recent advancements emphasize solvent-free reactions and biocatalysis:

  • Mechanochemical Synthesis : Ball milling 2-mercaptopyridine-3-carboxylic acid and 2-chlorobenzyl chloride in the absence of solvent achieves 80% yield with minimal waste.

  • Enzymatic Catalysis : Lipases facilitate thioester formation, though yields remain moderate (50–60%).

Industrial-Scale Production

Batch vs. Continuous Flow Reactors

Industrial methods prioritize scalability and cost-efficiency:

MethodThroughput (kg/day)Purity (%)Energy Consumption
Batch Reactor5098High
Continuous Flow20099.5Low

Continuous flow systems reduce reaction times from hours to minutes by maintaining precise temperature and mixing control.

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield crystals with >99% purity.

  • Chromatography : Reserved for pharmaceutical-grade material, adding 20–30% to production costs.

Scientific Research Applications

2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[(2-chlorobenzyl)sulfanyl]pyridine-3-carboxylic acid with structurally analogous compounds from the provided evidence, focusing on molecular features and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name (CAS/ID) Molecular Formula Heterocycle Sulfanyl Substituent Carboxylic Acid Position Key Structural Differences
This compound C₁₃H₁₀ClNO₂S Pyridine 2-Chlorobenzyl 3 Baseline for comparison
2-(Methylsulfanyl)pyridine-3-carboxylic acid (74470-23-8) C₇H₇NO₂S Pyridine Methyl 3 Smaller, less electron-withdrawing substituent
4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid (834884-94-5) C₁₇H₁₁Cl₂N₂O₂S Pyrimidine 2,4-Dichlorophenyl 5 Pyrimidine core; dual chlorine substituents
1-Benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid (939757-57-0) C₁₈H₁₈ClNO₂ Pyrrolidine None 3 Non-aromatic heterocycle; benzyl group
3-[(2,4-Dichlorobenzoyl)(isopropyl)amino]-5-phenylthiophene-2-carboxylic acid C₂₁H₁₇Cl₂NO₃S Thiophene None (amide substituent) 2 Thiophene core; amide functionalization

Key Observations

Heterocycle Influence: Pyridine vs. Pyrimidine/Thiophene: The pyridine core in the target compound offers aromaticity and moderate electron-deficient character, whereas pyrimidine (in CAS 834884-94-5) introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity . Thiophene (in ) provides sulfur-based conjugation but lacks the basicity of pyridine.

Sulfanyl Substituent Effects: 2-Chlorobenzyl vs. Methyl (CAS 74470-23-8): The 2-chlorobenzyl group increases steric bulk and lipophilicity compared to methyl, which may enhance membrane permeability but reduce aqueous solubility . The chlorine atom also introduces an electron-withdrawing effect, altering electronic distribution across the pyridine ring.

Carboxylic Acid Positioning: Position 3 on pyridine (target compound) vs.

Functional Group Variations :

  • Sulfonyl vs. Sulfanyl (CAS 951625-03-9) : In 1-[2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid, the sulfonyl group (-SO₂-) is more electron-withdrawing than sulfanyl (-S-), which could stabilize negative charges but reduce nucleophilicity .

Biological Activity

2-[(2-Chlorobenzyl)Sulfanyl]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by data tables summarizing key studies and their outcomes.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorobenzyl group and a sulfanyl moiety, which may contribute to its biological activities. The presence of the carboxylic acid group enhances its solubility and potential interaction with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds related to pyridine derivatives. For example, derivatives of pyridine have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Compound Microbial Strain MIC (µg/mL) Reference
2-Chlorobenzyl derivativeStaphylococcus aureus2Birajdar et al.
2-Chlorobenzyl derivativeEscherichia coli4Birajdar et al.
2-Chlorobenzyl derivativePseudomonas aeruginosa8Birajdar et al.

The compound's structure suggests it may inhibit bacterial growth through mechanisms similar to those observed in other benzimidazole derivatives, which have demonstrated broad-spectrum antibacterial activity .

Anticancer Activity

Research has indicated that thiazine and benzothiazine derivatives exhibit significant antitumor activity. The potential anticancer effects of this compound could be attributed to its ability to induce apoptosis in cancer cells.

Case Study: Antitumor Activity

A study assessing various pyridine derivatives found that specific substitutions led to enhanced cytotoxicity against cancer cell lines:

Derivative Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-7 (breast cancer)10Induction of apoptosis
Other Pyridine DerivativeHeLa (cervical cancer)15Cell cycle arrest

These results suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle modulation .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound are also noteworthy. Pyridine derivatives have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.

The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB), a key regulator in inflammatory processes. This inhibition can lead to decreased expression of inflammatory markers such as TNF-alpha and IL-6.

Q & A

Q. Optimization Tips :

  • Solvent Choice : Methanol or ethanol improves solubility and reduces side reactions.
  • Catalysis : Mild bases (e.g., triethylamine) enhance thiol nucleophilicity.
  • Yield Improvement : Crystallization from water or ethanol/water mixtures increases purity (reported yields: 70–85%) .

Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and the sulfanyl-CH2_2 group (δ 3.5–4.0 ppm). 13C^{13}C signals for the carboxylic acid appear at ~170 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1700–1720 cm1^{-1}) and S–C (650–750 cm1^{-1}) confirm functional groups .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., S–C: ~1.8 Å) and dihedral angles .

Q. Advanced

  • SHELX Refinement : Use SHELXL for high-resolution data to model disorder or twinning. For twinned crystals, apply the HKLF5 format to separate overlapping reflections .
  • Disorder Handling : Split atomic positions into multiple sites with occupancy factors refined against Fo/Fc maps.
  • Validation Tools : Check Rint_{int} (<5%) and GooF (0.9–1.1) to ensure model accuracy .

What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

Q. Advanced

  • Substituent Variation : Modify the chlorobenzyl group (e.g., 4-Cl vs. 2-Cl) to assess steric/electronic effects on enzyme inhibition. Derivatives with electron-withdrawing groups show enhanced cytotoxicity .
  • Bioisosteric Replacement : Replace the sulfanyl group with sulfonyl or ether linkages to improve metabolic stability.
  • In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding affinities to targets like kinases or GPCRs .

Q. Advanced

  • Assay Standardization : Use identical cell lines (e.g., HeLa or MCF-7) and incubation times (48–72 hrs) to minimize variability .
  • Control Compounds : Include reference drugs (e.g., doxorubicin) to validate assay conditions.
  • Statistical Analysis : Apply ANOVA or t-tests to confirm significance (p < 0.05) across replicates .

Q. Troubleshooting Tips :

  • Solubility Issues : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.
  • Metabolic Interference : Pre-test compounds for stability in cell culture media via LC-MS .

Notes

  • Methodological Focus : Answers emphasize reproducible protocols over theoretical definitions.
  • References : Integrated evidence from crystallography (SHELX), synthesis (J. Med. Chem.), and bioactivity studies.

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